molecular formula C24H25BrFNO7S B12297077 [5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid

[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid

Cat. No.: B12297077
M. Wt: 570.4 g/mol
InChI Key: HRZYHQLLBNRMAI-WLHGVMLRSA-N
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Description

1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the acetyloxy, bromo, and fluorophenyl groups. The final step involves the formation of the butenedioate ester. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate include other thieno[3,2-c]pyridine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H25BrFNO7S

Molecular Weight

570.4 g/mol

IUPAC Name

[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H21BrFNO3S.C4H4O4/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;5-3(6)1-2-4(7)8/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HRZYHQLLBNRMAI-WLHGVMLRSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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